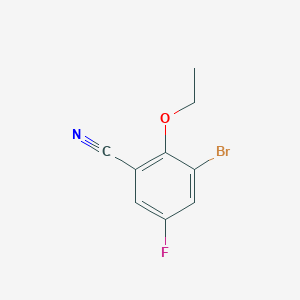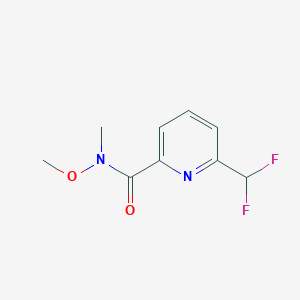
tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate: is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a tert-butyl group, a chloromethyl group, and a benzamido group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar in structure but contains a bromo group instead of a chloromethyl group.
tert-Butyl chlorosulfonylcarbamate: Contains a chlorosulfonyl group instead of a chloromethyl group.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of a benzamido group.
Uniqueness: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. The presence of the chloromethyl group allows for various substitution reactions, while the benzamido group provides stability and potential for biological interactions .
Propiedades
Fórmula molecular |
C15H21ClN2O3 |
|---|---|
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12-6-4-11(10-16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Clave InChI |
SPHRJYKQKXUAAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)





![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)

